molecular formula C17H19Cl2N3O2 B15342016 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride CAS No. 19616-00-3

3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride

Cat. No.: B15342016
CAS No.: 19616-00-3
M. Wt: 368.3 g/mol
InChI Key: CFUGNOCPWVNJKA-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride: is a complex organic compound with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.29 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride typically involves multiple steps. One common method includes the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic)indole. This intermediate is then reacted with ammonia to yield 3-(2-aminoethyl)indol-5-ol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Acylation of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the indole ring participates in acylation reactions. For example:

  • Esterification : Reacting with acyl chlorides or anhydrides under basic conditions forms new esters. This is analogous to methods used in synthesizing serotonin derivatives .

  • Amidation : Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation with carboxylic acids, as demonstrated in the synthesis of indene carboxamides .

Methylation of Amino Groups

The primary amine (-NH2) on the ethyl side chain and the secondary amine in the indole ring undergo methylation:

  • N-Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) selectively methylates the primary amine .

  • Reactivity : The secondary amine in the indole ring is less nucleophilic due to conjugation with the aromatic system, requiring stronger alkylating agents for modification .

Hydrolysis of the Ester Linkage

The p-aminobenzoate ester is susceptible to hydrolysis:

  • Acidic Hydrolysis : Concentrated HCl cleaves the ester to yield 3-(2-aminoethyl)indol-5-ol and p-aminobenzoic acid .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates the corresponding carboxylate salt .

ConditionProductYield (%)Reference
6M HCl, reflux3-(2-Aminoethyl)indol-5-ol + PABA85–90
1M NaOH, EtOHSodium p-aminobenzoate + Serotonin derivative75–80

Redox Reactions

The aminoethyl side chain and indole ring participate in redox processes:

  • Oxidation : Catalytic hydrogenation or treatment with oxidizing agents like KMnO4 oxidizes the ethylamine side chain to a ketone or nitrile .

  • Reduction : LiAlH4 reduces ester groups to alcohols, though this is less common due to competing hydrolysis .

Cyclization Reactions

The aminoethyl side chain facilitates cyclization to form heterocycles:

  • Triazepine Formation : Under dehydrating conditions (e.g., PCl5), the amine reacts with adjacent carbonyl groups to form seven-membered rings, as seen in benzotriazepine syntheses .

  • Indole-Alkaloid Analogues : Intramolecular cyclization with aldehydes generates tetrahydro-β-carboline derivatives, mimicking natural product biosynthesis .

Receptor-Targeted Modifications

The compound’s serotonin-like structure allows targeted modifications for receptor studies:

  • 5-HT2A/2C Agonism : Introducing bulky substituents (e.g., dibenzofuran) enhances selectivity for serotonin receptors, as shown in ligand-receptor docking studies .

  • Bioisosteric Replacement : Replacing the indole ring with carbazole or dibenzofuran maintains π-π stacking interactions critical for binding .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the ester bond, forming free p-aminobenzoic acid .

  • Thermal Degradation : Heating above 150°C results in decarboxylation and indole ring decomposition .

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: This compound is significant in biological research due to its structural similarity to serotonin, a neurotransmitter. It is used in studies related to neurotransmission, receptor binding, and signal transduction .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antidepressant, anxiolytic, and antipsychotic properties. It is also investigated for its role in treating various neurological disorders .

Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .

Comparison with Similar Compounds

Uniqueness: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is unique due to its specific chemical structure, which combines the indole nucleus with an aminoethyl side chain and a p-aminobenzoate ester. This unique structure imparts distinct pharmacological properties, making it valuable for various scientific and medical applications .

Properties

CAS No.

19616-00-3

Molecular Formula

C17H19Cl2N3O2

Molecular Weight

368.3 g/mol

IUPAC Name

2-[5-(4-azaniumylbenzoyl)oxy-1H-indol-3-yl]ethylazanium;dichloride

InChI

InChI=1S/C17H17N3O2.2ClH/c18-8-7-12-10-20-16-6-5-14(9-15(12)16)22-17(21)11-1-3-13(19)4-2-11;;/h1-6,9-10,20H,7-8,18-19H2;2*1H

InChI Key

CFUGNOCPWVNJKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+])[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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